
Pre-doxercalciferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pre-doxercalciferol is a precursor of doxercalciferol , a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease . It is a synthetic analog of ergocalciferol (vitamin D2) and suppresses parathyroid synthesis and secretion .
Synthesis Analysis
This compound is synthesized from 4-Methyl trans-Doxercalciferol, which is a degradation product of Doxercalciferol . The chemical name of this compound is (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol .Aplicaciones Científicas De Investigación
Tratamiento de la Hipocalcemia, Insuficiencia Renal Crónica e Hipoparatiroidismo
El Pre-doxercalciferol es un profármaco para la vitamina D activa (hormona D) y se ha utilizado ampliamente en el tratamiento de la hipocalcemia, la insuficiencia renal crónica y el hipoparatiroidismo {svg_1}. Se convierte en calcitriol (1α,25-dihidroxivitamina D3) en el cuerpo, lo cual es esencial para la absorción de calcio y fósforo en el intestino y los riñones {svg_2}.
Tratamiento del Hiperparatiroidismo Secundario
El this compound se ha utilizado desde 1999 como un profármaco para la 1α,25-dihidroxivitamina D2 para el tratamiento del hiperparatiroidismo secundario {svg_3}. Esta condición se observa a menudo en pacientes con enfermedad renal crónica, donde las glándulas paratiroideas producen demasiada hormona paratiroidea {svg_4}.
Tratamiento de la Osteoporosis
El this compound también se utiliza en el tratamiento de la osteoporosis {svg_5}. Ayuda a aumentar la densidad y resistencia ósea, reduciendo el riesgo de fracturas {svg_6}.
Estudio del Metabolismo Óseo
El this compound se utiliza en la investigación científica para estudiar el metabolismo óseo. Ayuda a los investigadores a comprender cómo el cuerpo utiliza vitaminas y minerales para construir y mantener huesos sanos.
Investigación de Enfermedades Relacionadas con la Vitamina D
El this compound se utiliza en la investigación para investigar enfermedades relacionadas con la deficiencia de vitamina D. Esto incluye afecciones como el raquitismo y la osteomalacia, que son causadas por la falta de vitamina D, calcio o fósforo.
Posible Inhibidor de SIRT1
Investigaciones recientes han identificado al this compound como un posible inhibidor de SIRT1 (Sirtuina 1), una proteína crítica involucrada en varios procesos celulares y vías de enfermedades {svg_7}. Esto podría tener implicaciones para abordar enfermedades complejas como el cáncer, los trastornos neurodegenerativos y los síndromes metabólicos {svg_8}.
Mecanismo De Acción
Target of Action
Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .
Mode of Action
This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .
Biochemical Pathways
The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .
Pharmacokinetics
The pharmacokinetics of this compound and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). This compound is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .
Result of Action
The result of this compound’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of this compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Pre-doxercalciferol participates in several biochemical reactions essential for maintaining calcium and phosphorus balance in the body. It interacts with enzymes such as 25-hydroxylase in the liver, which converts it to 1α,25-dihydroxyvitamin D2. This active form then binds to the vitamin D receptor (VDR) in various tissues, including the intestines, kidneys, and bones . The interaction with VDR regulates the expression of genes involved in calcium absorption and bone mineralization.
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In intestinal cells, it enhances the absorption of calcium and phosphorus by upregulating the expression of calcium-binding proteins . In bone cells, it promotes the differentiation and activity of osteoblasts, which are responsible for bone formation. Additionally, this compound affects parathyroid cells by reducing the synthesis and secretion of parathyroid hormone, thereby helping to control hyperparathyroidism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1α,25-dihydroxyvitamin D2, which then binds to the VDR. This complex translocates to the nucleus, where it binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This binding modulates the transcription of genes involved in calcium and phosphorus metabolism, such as those encoding for calcium transport proteins and enzymes involved in bone remodeling . The activation of these genes leads to increased calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade when exposed to light and heat . Long-term effects observed in in vitro and in vivo studies include sustained regulation of calcium and phosphorus levels, with a gradual reduction in parathyroid hormone levels over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces parathyroid hormone levels without causing hypercalcemia . At higher doses, it can lead to elevated calcium levels, which may result in adverse effects such as hypercalcemia and hyperphosphatemia . Threshold effects are observed where the therapeutic benefits plateau, and further increases in dosage do not enhance the desired outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that convert it to its active form, 1α,25-dihydroxyvitamin D2. This conversion primarily occurs in the liver through the action of 25-hydroxylase . The active metabolite then participates in pathways regulating calcium and phosphorus homeostasis, interacting with cofactors such as magnesium and vitamin K2, which are essential for its biological activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding proteins such as vitamin D-binding protein (DBP) . This protein facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, this compound is distributed to various organelles, including the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it binds to the VDR and modulates gene transcription . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments within the cell . These modifications ensure that this compound exerts its effects precisely where needed.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for pre-doxercalciferol involves the conversion of ergocalciferol to pre-doxercalciferol through a series of chemical reactions.", "Starting Materials": [ "Ergocalciferol", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Ergocalciferol is dissolved in methanol and reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then oxidized with hydrogen peroxide to form pre-doxercalciferol." ] } | |
Número CAS |
1818286-63-3 |
Fórmula molecular |
C28H44O2 |
Peso molecular |
412.658 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


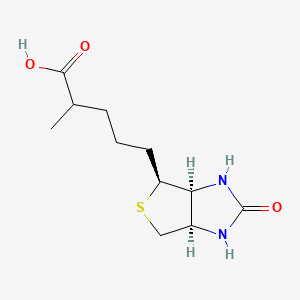

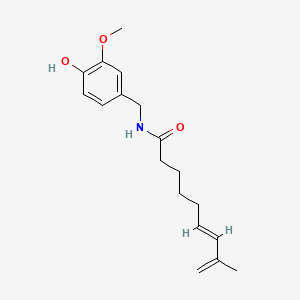
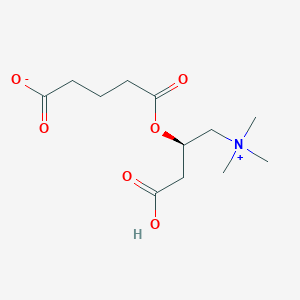
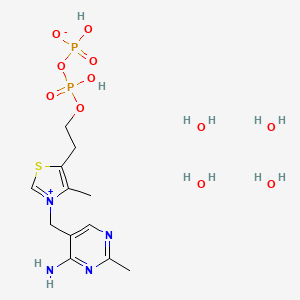
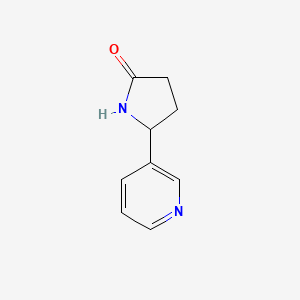
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

